![molecular formula C14H13N3O2 B1587392 4-amino-N-(4-carbamoylphenyl)benzamide CAS No. 74441-06-8](/img/structure/B1587392.png)
4-amino-N-(4-carbamoylphenyl)benzamide
Overview
Description
4-amino-N-(4-carbamoylphenyl)benzamide belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
An efficient two-step synthetic route for the preparation of 4-amino-N-(4-carbamoylphenyl)benzamide has been described. The synthetic pathway reflects requirements that are important for industrial applications. The overall yield was higher than 78% .Molecular Structure Analysis
The molecular structure of 4-amino-N-(4-carbamoylphenyl)benzamide is represented by the InChI code1S/C14H13N3O2/c15-11-5-1-10 (2-6-11)14 (19)17-12-7-3-9 (4-8-12)13 (16)18/h1-8H,15H2, (H2,16,18) (H,17,19)
. Chemical Reactions Analysis
The synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide was designed as a two-step reaction with isolation of N-(4-carbamoylphenyl)-4-nitrobenzamide as an intermediate .Physical And Chemical Properties Analysis
The molecular weight of 4-amino-N-(4-carbamoylphenyl)benzamide is 255.28 .Scientific Research Applications
Synthesis of Pigment Yellow 181
“4-amino-N-(4-carbamoylphenyl)benzamide” is an important intermediate in the production of Pigment Yellow 181 . Pigment Yellow 181 is an extremely heat stable, very light-fast reddish yellow pigment. Its main area of application is in plastics, especially polyolefins .
Use in High-Temperature Polymers
It is a suitable pigment for other polymers which are processed at high or very high temperatures. The list includes polyester, polyacetal, and various other technical plastics .
Coloring of Viscose Rayon and Viscose Cellulose
Pigment Yellow 181, for which “4-amino-N-(4-carbamoylphenyl)benzamide” is an important intermediate, is also frequently used to color spin-dyed viscose rayon and viscose cellulose .
Use in Automobile Interiors
In these media, the pigment satisfies the particularly stringent specifications regarding light-fastness and weather-fastness for use in automobile interiors. This is a purpose for which only very few organic yellow pigments are suited .
Industrial Synthesis
An efficient two-step synthetic route for preparation of the important Pigment Yellow 181 intermediate “4-amino-N-(4-carbamoylphenyl)benzamide” is described. The synthetic pathway reflects requirements that are important for industrial applications .
Optimization of Reaction Steps
Optimization of the reaction steps was performed to improve yields and procedures. The overall yield was higher than 78% .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is an important intermediate in the production of Pigment Yellow 181 , a heat stable and light-fast pigment used in various industrial applications . .
Mode of Action
As an intermediate in the production of Pigment Yellow 181 , it likely undergoes further chemical reactions to contribute to the formation of this pigment.
Biochemical Pathways
As an intermediate in the production of Pigment Yellow 181 , it is involved in the synthetic pathway of this pigment.
Result of Action
As an intermediate in the production of Pigment Yellow 181 , it contributes to the formation of this pigment.
Action Environment
As an intermediate in the production of Pigment Yellow 181 , it is likely that factors such as temperature and light exposure could potentially affect its stability and efficacy.
properties
IUPAC Name |
4-amino-N-(4-carbamoylphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-11-5-1-10(2-6-11)14(19)17-12-7-3-9(4-8-12)13(16)18/h1-8H,15H2,(H2,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPYMSUDIVFOHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20995964 | |
Record name | 4-Amino-N-(4-carbamoylphenyl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20995964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74441-06-8 | |
Record name | 4-Amino-N-[4-(aminocarbonyl)phenyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74441-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-N-(4-(aminocarbonyl)phenyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074441068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-N-(4-carbamoylphenyl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20995964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-N-[4-(aminocarbonyl)phenyl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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